1-oxaspiro[4.5]decan-8-amine hydrochloride 1-oxaspiro[4.5]decan-8-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2731010-79-8
VCID: VC11563783
InChI: InChI=1S/C9H17NO.ClH/c10-8-2-5-9(6-3-8)4-1-7-11-9;/h8H,1-7,10H2;1H
SMILES:
Molecular Formula: C9H18ClNO
Molecular Weight: 191.70 g/mol

1-oxaspiro[4.5]decan-8-amine hydrochloride

CAS No.: 2731010-79-8

Cat. No.: VC11563783

Molecular Formula: C9H18ClNO

Molecular Weight: 191.70 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-oxaspiro[4.5]decan-8-amine hydrochloride - 2731010-79-8

Specification

CAS No. 2731010-79-8
Molecular Formula C9H18ClNO
Molecular Weight 191.70 g/mol
IUPAC Name 1-oxaspiro[4.5]decan-8-amine;hydrochloride
Standard InChI InChI=1S/C9H17NO.ClH/c10-8-2-5-9(6-3-8)4-1-7-11-9;/h8H,1-7,10H2;1H
Standard InChI Key YAEPVJHQXQRLMA-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC(CC2)N)OC1.Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

1-Oxaspiro[4.5]decan-8-amine hydrochloride belongs to the class of spirocyclic compounds, defined by two rings sharing a single atom (the spiro carbon). In this case, the oxolane (oxygen-containing five-membered ring) and cyclohexane rings intersect at the spiro carbon, creating a rigid three-dimensional framework . The amine group at position 8 introduces a site for hydrogen bonding and ionic interactions, while the hydrochloride salt enhances solubility in polar solvents.

Molecular Formula and Weight

The free base form of the compound, 1-oxaspiro[4.5]decan-8-amine, has a molecular formula of C₉H₁₇NO and a molecular weight of 155.24 g/mol. With the addition of hydrochloric acid (HCl) to form the hydrochloride salt, the molecular formula becomes C₉H₁₇NO·HCl, yielding a molecular weight of approximately 191.70 g/mol.

PropertyValue
Molecular FormulaC₉H₁₇NO·HCl
Molecular Weight191.70 g/mol
CAS Number (free base)67070405 (PubChem CID)

Stereochemical Considerations

The spirocyclic structure imposes significant stereochemical constraints. The fused ring system limits conformational flexibility, potentially leading to chiral centers depending on substitution patterns. While specific stereochemical data for 1-oxaspiro[4.5]decan-8-amine hydrochloride are unavailable, analogous spiro compounds often exhibit enantiomerism, which can critically influence biological activity .

Synthesis and Derivative Formation

Proposed Synthetic Routes

Physicochemical and Spectroscopic Properties

Solubility and Stability

As a hydrochloride salt, the compound is expected to exhibit high solubility in water and polar solvents like methanol or ethanol. The rigid spirocyclic structure may enhance thermal stability compared to linear analogs, as seen in related compounds .

Spectroscopic Characterization

  • IR Spectroscopy: Key absorptions include N-H stretches (~3300 cm⁻¹ for the amine) and C-O stretches (~1100 cm⁻¹ for the oxolane ring).

  • NMR Spectroscopy:

    • ¹H NMR: Distinct signals for the spiro carbon’s protons (δ 1.5–2.5 ppm) and amine protons (δ 1.0–3.0 ppm).

    • ¹³C NMR: Peaks corresponding to the spiro carbon (δ 40–50 ppm) and oxolane oxygen-bearing carbon (δ 70–80 ppm).

CompoundBiological ActivityStructural Distinction
3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine HClAntimicrobialMethyl groups at 3,3 positions
8-Hydroxy-1-oxaspiro[4.5]decan-2-oneAntioxidantHydroxyl group at position 8
7-(4-Nitrophenyl)-8-oxaspiro[4.5]decan-1-oneAnti-inflammatoryNitrophenyl substituent

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